Dual Protein Prenylation Inhibition
In contrast to loratadine and desloratadine, whose primary mechanism is histamine H1 receptor antagonism, 3-Methoxy Loratadine has been reported to exhibit a distinct pharmacological profile as an inhibitor of both farnesyl protein transferase and geranylgeranyl protein transferase [1].
| Evidence Dimension | Primary pharmacological target |
|---|---|
| Target Compound Data | Inhibition of farnesyl protein transferase and geranylgeranyl protein transferase |
| Comparator Or Baseline | Loratadine: Histamine H1 receptor antagonism (Ki ≈ 35 nM for H1 receptor) [2] |
| Quantified Difference | Not directly quantified; represents a different mechanistic class |
| Conditions | In vitro enzyme assay (specific conditions not detailed in available vendor documentation) |
Why This Matters
This class-level difference in mechanism means 3-Methoxy Loratadine is not interchangeable with standard antihistamines in research, and should be selected for studies focused on protein prenylation pathways or cell proliferation assays.
- [1] Santa Cruz Biotechnology. (n.d.). 3-Methoxy Loratadine (CAS 165739-73-1) Product Page. View Source
- [2] Church, M. K., & Church, D. S. (2013). Pharmacology of antihistamines. Indian Journal of Dermatology, 58(3), 219. View Source
